4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

P2X4 receptor purinergic signaling antagonist

4-Ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-78-6) is a synthetic small molecule (C₁₉H₂₀N₄O₂, MW 336.4) comprising a benzamide core substituted with a 4-ethoxy group and an N‑ethyl linker connected to a 2‑(pyridin‑2‑yl)‑1H‑imidazole moiety. The compound belongs to a series of N‑(2‑(2‑(pyridin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)benzamides whose members differ only in the substitution pattern on the terminal phenyl ring.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2034233-78-6
Cat. No. B2801361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS2034233-78-6
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
InChIInChI=1S/C19H20N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)22-12-14-23-13-11-21-18(23)17-5-3-4-10-20-17/h3-11,13H,2,12,14H2,1H3,(H,22,24)
InChIKeyWQJCZUNEKOHKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-78-6): Procurement-Relevant Baseline for a Pyridinyl-Imidazole Benzamide Research Probe


4-Ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-78-6) is a synthetic small molecule (C₁₉H₂₀N₄O₂, MW 336.4) comprising a benzamide core substituted with a 4-ethoxy group and an N‑ethyl linker connected to a 2‑(pyridin‑2‑yl)‑1H‑imidazole moiety . The compound belongs to a series of N‑(2‑(2‑(pyridin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)benzamides whose members differ only in the substitution pattern on the terminal phenyl ring. Publicly available primary pharmacological data for this specific compound are extremely sparse; the most relevant annotated biological activity is a single in‑vitro IC₅₀ for human P2X4 receptor antagonism, suggesting a potential starting point for purinergic signaling research [1]. Unlike structurally related anti‑inflammatory pyridinyl imidazoles (e.g., SB‑203580), this compound features a distinct N‑alkylbenzamide side‑chain that fundamentally alters its putative target profile.

Why Generic Substitution Fails for 4-Ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-78-6) and Its Closest Analogs


The N‑(2‑(2‑(pyridin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)benzamide scaffold exhibits profound sensitivity to phenyl‑ring substitution. The unsubstituted parent (CAS 2034505‑20‑7), the 4‑ethoxy variant (this compound), the 4‑dimethylsulfamoyl analog (CAS 2034448‑51‑4), and the 2‑bromo/2‑methylthio derivatives share the same central scaffold, yet publicly deposited binding data show that such seemingly modest structural changes can shift the primary target from one receptor family to another or abolish measurable activity entirely [1]. Without head‑to‑head pharmacological profiling performed under identical assay conditions, it is impossible to predict whether any two congeners are functionally interchangeable. Therefore, substitution based solely on scaffold similarity creates unacceptable scientific and procurement risk, particularly in target‑based screening campaigns where even a 10‑fold difference in potency or selectivity can determine hit‑to‑lead progression.

Product-Specific Quantitative Evidence Guide for 4-Ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-78-6)


Human P2X4 Receptor Antagonism: Single-Point IC₅₀ Suggests Differentiation from p38 MAPK-Focused Pyridinyl Imidazoles

The target compound is the only congener in this benzamide series with a publicly reported P2X4 IC₅₀, measured at 108 nM in a human 1321N1 astrocytoma cell line calcium-influx assay [1]. In contrast, the classic pyridinyl imidazole SB‑203580, which inhibits p38α MAP kinase with an IC₅₀ of approximately 50 nM, shows no annotated P2X4 activity [2]. While the absence of a direct head-to-head comparison prevents a definitive selectivity claim, this orthogonal target engagement profile suggests that the 4‑ethoxy benzamide may be useful for probing P2X4‑mediated pathways without confounding p38 MAPK inhibition.

P2X4 receptor purinergic signaling antagonist

Structural Uniqueness Within the N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide Congeneric Series

Within the documented congeneric series, only four phenyl‑ring variants are registered in public compound databases: unsubstituted (CAS 2034505‑20‑7, C₁₇H₁₆N₄O, MW 292.33), 4‑ethoxy (this compound, C₁₉H₂₀N₄O₂, MW 336.4), 4‑dimethylsulfamoyl (CAS 2034448‑51‑4, C₁₉H₂₁N₅O₃S, MW 399.5), and 2‑bromo (CAS not disclosed, C₁₇H₁₅BrN₄O, MW 371.2) . The 4‑ethoxy substituent introduces a moderately electron‑donating, lipophilic group (calculated logP increase of approximately +0.8 relative to the unsubstituted parent) without adding the strong hydrogen‑bond acceptor capacity of the dimethylsulfamoyl analog [1]. This intermediate physicochemical profile may offer a distinct solubility‑permeability balance, although experimental logP/logD data are not publicly available.

structure-activity relationship chemical probe medicinal chemistry

Best-Validated Research Application Scenarios for 4-Ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-78-6)


Exploratory P2X4 Receptor Antagonist Screening in Neuropathic Pain or Inflammatory Models

The single publicly available pharmacological datapoint – an IC₅₀ of 108 nM against human P2X4 – positions this compound as a potential starting point for in‑vitro P2X4 antagonist screening [1]. Researchers investigating ATP‑gated cation channels in microglia or immune cells could use it as a reference compound, provided that confirmatory dose‑response and selectivity assays are performed in‑house. This application is conditional; the lack of published selectivity data against other P2X subtypes or unrelated receptors means the compound should not yet be treated as a validated chemical probe.

Structure-Activity Relationship (SAR) Expansion of the N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide Series

Because only four phenyl‑ring variants of this scaffold are documented, systematic SAR exploration is a rational application . The 4‑ethoxy congener provides an intermediate lipophilic/electronic profile that can serve as a benchmark for synthesizing and testing new analogs. Procurement of this specific compound ensures that SAR datasets include the 4‑ethoxy substituent, enabling quantitative comparison with unsubstituted, 4‑dimethylsulfamoyl, and 2‑bromo/2‑methylthio analogs.

Negative Control or Orthogonal Chemotype for p38 MAP Kinase Inhibitor Studies

Classic pyridinyl imidazoles such as SB‑203580 are potent p38α inhibitors. The distinct N‑alkylbenzamide side‑chain and the absence of annotated p38 activity for this compound suggest it may serve as an orthogonal chemotype or negative control in assays where p38 inhibition is a confounding factor, provided that the absence of p38 activity is experimentally confirmed [2]. This recommendation is inferential and must be validated by the end user.

Quote Request

Request a Quote for 4-ethoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.